Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)-
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole derivatives based on a new energetic skeleton have been synthesized by a simple synthetic strategy . Another study reported the synthesis of 4,4’-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethane-1,2-diyl]-bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) by reacting quinoxaline with 3-methyl-1-phenylpyrazol-5-one at room temperature in the presence of triethylamine in DMSO solution .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various techniques such as IR spectroscopy, NMR spectroscopy, and thermal analysis . In some cases, the compounds are further characterized by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The reaction mechanism of similar compounds involves nucleophilic addition of two 3-methyl-1-phenylpyrazol-5-one molecules at the C=N bonds of quinoxaline with the formation of 2,3-bispyrazolyl adduct, elimination of o-phenylenediamine, and a second addition of two molecules of pyrazolone to the dipyrazolylethane intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by various techniques. For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .properties
IUPAC Name |
3-phenyl-5-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-3-7-13(8-4-1)17-19-15(21-23-17)11-12-16-20-18(24-22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21,23)(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLKEQLJIMUPJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CCC3=NC(=NN3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- |
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